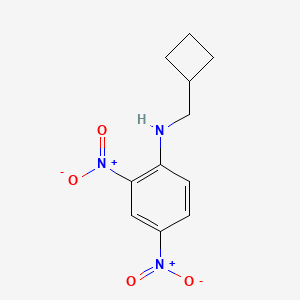
N-(cyclobutylmethyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a cyclobutylmethyl group attached to an aniline ring substituted with two nitro groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclobutylmethyl group. One common method includes:
Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Alkylation: The nitrated aniline is then subjected to alkylation with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(cyclobutylmethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents under appropriate conditions.
Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: N-(cyclobutylmethyl)-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Quinonoid derivatives.
Aplicaciones Científicas De Investigación
N-(cyclobutylmethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(cyclobutylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutylmethyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- N-(cyclopropylmethyl)-2,4-dinitroaniline
- N-(cyclohexylmethyl)-2,4-dinitroaniline
- N-(cyclobutylmethyl)-2,6-dinitroaniline
Comparison: N-(cyclobutylmethyl)-2,4-dinitroaniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C11H13N3O4 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
N-(cyclobutylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(6-9)14(17)18)12-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
Clave InChI |
XHEXGAOXWFSTCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)
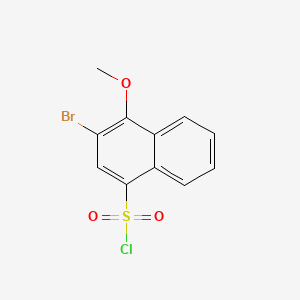

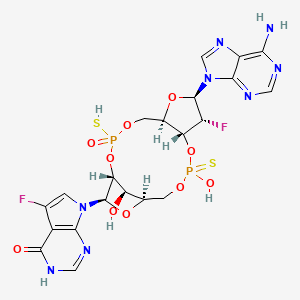


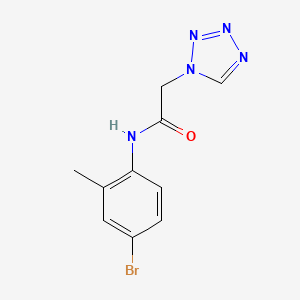
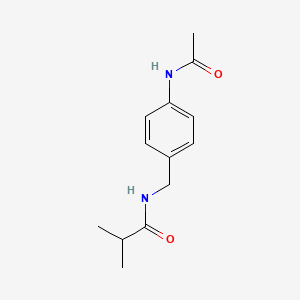
![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)
![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)
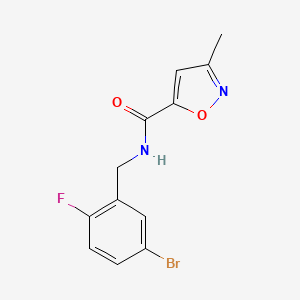
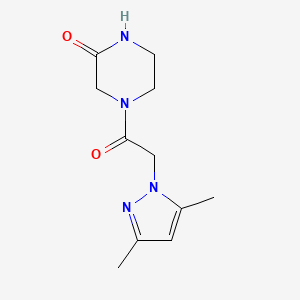
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
